2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
The compound “2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H7ClF3N3OS2 . It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, a trifluoromethyl group, and a chlorophenyl group. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3OS2/c12-6-2-1-3-7(4-6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNETVWYSSWGGIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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